4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide
CAS No.:
Cat. No.: VC14534678
Molecular Formula: C22H18N4O2
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18N4O2 |
|---|---|
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 4-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]-N-methylbenzamide |
| Standard InChI | InChI=1S/C22H18N4O2/c1-23-22(28)15-6-10-16(11-7-15)24-21-19-5-3-2-4-18(19)20(25-26-21)14-8-12-17(27)13-9-14/h2-13,27H,1H3,(H,23,28)(H,24,26) |
| Standard InChI Key | BQFPVWUSCCHHBF-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide features a phthalazine core substituted at the 1-position with an amino group linked to a para-hydroxybenzene ring. The N-methyl-benzamide moiety attaches to the phthalazine’s 4-position, creating a planar aromatic system with hydrogen-bonding capabilities (Figure 1). Computational models indicate intramolecular hydrogen bonding between the amide carbonyl (C=O) and the phthalazine’s NH group, stabilizing a semi-rigid conformation.
Key structural attributes:
-
Molecular formula:
-
Molecular weight: 370.41 g/mol
-
Functional groups: Phthalazine, secondary amine, tertiary amide, phenolic hydroxyl
Synthetic Pathways
The synthesis involves a four-step sequence starting from 4-hydroxyphthalazine-1-carboxylic acid (Table 1):
Table 1: Representative Synthesis Protocol
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Amidation | Thionyl chloride, methylamine | 78 |
| 2 | Nitration | HNO₃/H₂SO₄, 0°C | 65 |
| 3 | Reduction | H₂/Pd-C, ethanol | 82 |
| 4 | Coupling | EDC/HOBt, DMF, rt | 71 |
Critical challenges include maintaining regioselectivity during nitration and preventing epimerization at the amide center. Purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) typically achieves >95% purity.
Pharmacological Profile
Anticancer Activity
In vitro screens against MCF-7 (breast) and A549 (lung) adenocarcinoma cells demonstrate dose-dependent cytotoxicity, with IC₅₀ values of 12.3 µM and 18.7 µM, respectively. Comparatively, the PARP inhibitor olaparib shows IC₅₀ = 8.9 µM in the same assays, suggesting moderate potency. Synergy studies with doxorubicin reveal a combination index (CI) of 0.62 at 10 µM, indicating supra-additive effects.
Anti-inflammatory Effects
Lipopolysaccharide (LPS)-induced RAW 264.7 macrophages treated with 20 µM compound exhibit 54% suppression of TNF-α secretion versus controls (p < 0.01). Molecular docking predicts strong binding (ΔG = -9.2 kcal/mol) to cyclooxygenase-2 (COX-2), though enzymatic inhibition assays remain inconclusive.
Mechanistic Hypotheses
EGFR Inhibition
Structural alignment with erlotinib (an EGFR tyrosine kinase inhibitor) shows overlapping pharmacophores, particularly the planar aromatic system and hydrogen-bond acceptor sites . Quantum mechanical calculations estimate a binding affinity (Kd) of 0.47 µM for EGFR’s ATP-binding pocket, comparable to gefitinib (Kd = 0.33 µM).
PARP-1 Interaction
The phthalazine moiety’s resemblance to nicotinamide adenine dinucleotide (NAD+) suggests potential PARP-1 inhibition. In silico models predict a binding mode where the hydroxy-phenyl group occupies the adenine subsite, while the benzamide extends into the nicotinamide pocket.
Comparative Analysis with Structural Analogs
Table 2: Pharmacological Comparison of Phthalazine Derivatives
| Compound | Target | IC₅₀ (µM) | Selectivity Index (Cancer vs. Normal) |
|---|---|---|---|
| 4-[4-(4-Hydroxy-phenyl)... | EGFR/PARP | 12.3 | 6.8 |
| Evatanib (US8835430B2) | VEGFR-2 | 4.2 | 3.1 |
| Oxadiazole-derivative | EGFR | 0.010 | 12.4 |
Notably, while oxadiazole-based compounds show superior potency, the subject compound exhibits broader target engagement and lower hepatotoxicity in preliminary assays .
Future Directions
-
Mechanistic Validation: Conduct kinase profiling and PARP activity assays to confirm target engagement.
-
Pharmacokinetic Optimization: Modify solubility via prodrug strategies (e.g., phosphate esterification of the phenolic -OH).
-
In Vivo Efficacy: Evaluate antitumor activity in PDX (patient-derived xenograft) models with biomarker analysis (p-EGFR, PARylation levels).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume